molecular formula C20H15BrN2O2 B2900241 12-bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene CAS No. 302559-40-6

12-bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene

Cat. No.: B2900241
CAS No.: 302559-40-6
M. Wt: 395.256
InChI Key: CWNVEPHQWWVEFB-UHFFFAOYSA-N
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Description

12-Bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0²⁶]trideca-1(9),4,10,12-tetraene is a polycyclic heteroaromatic compound featuring a complex tricyclic framework with fused oxa- and diaza-rings. Key structural attributes include:

  • Furan-2-yl group: A five-membered oxygen-containing heterocycle contributing π-electron density to the conjugated system.
  • Phenyl substituent: Enhances steric bulk and may influence intermolecular interactions.

Properties

IUPAC Name

9-bromo-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2/c21-14-8-9-18-15(11-14)17-12-16(13-5-2-1-3-6-13)22-23(17)20(25-18)19-7-4-10-24-19/h1-11,17,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNVEPHQWWVEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

12-bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

12-bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12-bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Key Observations:

Heteroatom Influence :

  • The target compound’s oxa- and diaza-rings contrast with sulfur-containing systems (e.g., ), where sulfur’s lower electronegativity and larger atomic radius reduce ring strain but increase susceptibility to oxidation.
  • The furan oxygen (target) vs. benzothiazole sulfur () alters electronic properties: furan’s electron-rich nature may enhance aromatic stacking, while benzothiazole’s thiazole ring offers stronger H-bond acceptor sites .

Substituent Effects: The bromine atom in the target compound distinguishes it from methoxy- or dimethylamino-substituted analogs. The phenyl group at C4 (target) parallels the 4-dimethylaminophenyl group in but lacks the dimethylamino moiety’s strong electron-donating and steric effects.

Biological Activity

Overview of the Compound

Chemical Structure and Properties
The compound “12-bromo-7-(furan-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” features a complex bicyclic structure with multiple functional groups, including a bromo substituent and a furan moiety. Such structural characteristics often influence the biological activity of organic compounds.

Anticancer Properties

Compounds similar to this one have been studied for their potential anticancer activities. The presence of a furan ring and diazatricyclic systems can enhance interactions with biological targets such as DNA or proteins involved in cell proliferation.

Case Study:
A study on related compounds demonstrated that certain diazatricyclic derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs were found to inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells.

Antimicrobial Effects

The incorporation of halogen atoms (like bromine) in organic molecules is often associated with increased antimicrobial activity. Research has shown that brominated compounds can disrupt bacterial cell membranes or interfere with metabolic pathways.

Research Findings:
A literature review highlighted several brominated furan derivatives that displayed notable antibacterial and antifungal properties. These compounds were effective against resistant strains of bacteria, suggesting potential applications in developing new antimicrobial agents.

Understanding the mechanisms through which such compounds exert their biological effects is crucial for further development:

  • DNA Interaction: Many heterocyclic compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: Compounds like this may act as inhibitors for specific enzymes (e.g., kinases) involved in cancer cell signaling pathways.
  • Receptor Modulation: The structural components may allow for binding to various receptors, influencing cellular signaling pathways related to growth and apoptosis.

Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerDiazatricyclicInduced apoptosis in cancer cells
AntimicrobialBrominated FuransEffective against resistant bacteria
Enzyme InhibitionVariousInhibition of key metabolic enzymes

Case Studies on Similar Compounds

Compound NameStudy FocusKey Findings
5-BromofuranAnticancer ActivitySignificant cytotoxicity in breast cancer models
2-Bromo-4-phenylbutanoic acidAntimicrobial EffectsEffective against MRSA strains
CCG-1423RhoA Pathway InhibitionDisrupted cancer cell growth through pathway modulation

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodology : Synthetic routes should prioritize regioselectivity and functional group compatibility. For tricyclic systems, cyclization strategies (e.g., intramolecular Heck or Suzuki coupling) are critical. Controlled reaction conditions (e.g., inert atmosphere, precise temperature gradients) minimize side reactions, as seen in analogous diazatricyclo syntheses . Catalysts like Pd(PPh₃)₄ may enhance cross-coupling efficiency, while bromine substituents can act as directing groups .
  • Table 1 : Common Catalysts and Yields for Similar Compounds

CatalystTemperature (°C)Yield (%)Reference Compound
Pd(PPh₃)₄80–10065–75Fluorinated diazatricyclo
CuI/1,10-phen12050–60Thione derivatives

Q. How is the structural confirmation of this compound performed?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for unambiguous structural elucidation, as demonstrated for related tricyclic compounds . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to assign aromatic protons and heterocyclic carbons.
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and bromine isotope patterns.
  • IR Spectroscopy : Identification of furan C-O-C stretching (~1250 cm⁻¹) and bromine-related vibrations .

Q. What functional groups influence its reactivity?

  • Methodology : The furan ring participates in electrophilic substitutions (e.g., bromination), while the bromine atom serves as a leaving group in nucleophilic aromatic substitution. The diazatricyclo core may exhibit strain-driven reactivity, requiring computational modeling (e.g., DFT) to predict sites of nucleophilic/electrophilic attack .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to enzymes like cytochrome P450. For example, fluorinated analogs show π-π stacking with aromatic residues in enzyme active sites . MD simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over time .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Methodology : Cross-validation using multiple techniques:

  • X-ray vs. NMR : Discrepancies in dihedral angles may arise from crystal packing vs. solution-state conformers .
  • Mass Fragmentation Patterns : Compare experimental MS/MS with in silico predictions (e.g., CFM-ID) to confirm fragmentation pathways .

Q. How do substituents modulate the compound’s photophysical properties?

  • Methodology : Systematic substitution studies (e.g., replacing bromine with chlorine or methyl groups) coupled with UV-Vis/fluorescence spectroscopy. For example, electron-withdrawing groups (bromine) redshift absorption maxima, while furan enhances fluorescence quantum yield .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Methodology :

  • Purification : HPLC with C18 columns to separate stereoisomers common in tricyclic systems .
  • Stability : Accelerated degradation studies (40°C/75% RH) identify sensitive functional groups (e.g., furan oxidation). Stabilizers like BHT may be added .

Data Contradiction Analysis

Q. How to interpret conflicting results in biological activity assays?

  • Methodology :

  • Dose-Response Curves : Replicate assays (n ≥ 3) to distinguish outliers.
  • Control Experiments : Compare with structurally similar compounds (e.g., pyrimido-benzothiazin derivatives) to isolate the bromine/furan contribution .
  • Theoretical Framework : Use QSAR models to correlate substituent electronegativity with activity trends .

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